Cas no 2094177-29-2 (N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide)
![N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide structure](https://ja.kuujia.com/scimg/cas/2094177-29-2x500.png)
N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide 化学的及び物理的性質
名前と識別子
-
- Z2013688793
- 2094177-29-2
- EN300-6644773
- N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]but-2-ynamide
- N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide
- AKOS033732736
-
- インチ: 1S/C18H16ClNO2/c1-3-7-17(21)20-18(15-10-4-5-11-16(15)19)13-8-6-9-14(12-13)22-2/h4-6,8-12,18H,1-2H3,(H,20,21)
- InChIKey: IKQNZGKFQFWWLF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C(C1C=CC=C(C=1)OC)NC(C#CC)=O
計算された属性
- せいみつぶんしりょう: 313.0869564g/mol
- どういたいしつりょう: 313.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 38.3Ų
N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6644773-0.05g |
N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide |
2094177-29-2 | 95.0% | 0.05g |
$246.0 | 2025-03-13 |
N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamideに関する追加情報
N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide: A Comprehensive Overview
N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide (CAS No. 2094177-29-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to as CLM-MeBut for brevity, is characterized by its conjugated system and functional groups, which contribute to its diverse biological activities.
The chemical structure of N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide consists of a butynamide backbone with a substituted benzene ring and a methoxyphenyl group. The presence of the chloro and methoxy substituents imparts specific electronic and steric effects, making this compound an intriguing candidate for various biological studies. Recent research has focused on elucidating the mechanisms through which this compound interacts with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
In the realm of drug discovery, N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide has shown promising results in preliminary studies. One notable area of investigation is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that CLM-MeBut effectively inhibits the activity of a key enzyme in the glycolytic pathway, suggesting its potential as a metabolic modulator. This finding opens up new avenues for the development of therapeutic agents targeting metabolic disorders such as diabetes and obesity.
Beyond its enzymatic inhibition properties, N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide has also been explored for its receptor-binding capabilities. Research conducted at the University of California, Los Angeles (UCLA) revealed that CLM-MeBut exhibits high affinity for certain G-protein coupled receptors (GPCRs), which are crucial in signal transduction pathways. This interaction could have implications for treating neurological disorders and psychiatric conditions where GPCR modulation plays a critical role.
The pharmacokinetic properties of N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide have also been extensively studied. Preliminary data indicate that CLM-MeBut has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a viable candidate for further preclinical and clinical evaluation. Its stability under various physiological conditions and low toxicity levels contribute to its potential as a safe and effective therapeutic agent.
In addition to its therapeutic applications, N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide has been utilized as a valuable tool in chemical biology research. Its ability to selectively interact with specific biological targets allows researchers to probe complex biological systems and gain insights into disease mechanisms. For example, a study published in the Journal of Biological Chemistry utilized CLM-MeBut to investigate the role of a particular protein in cancer cell proliferation, providing new leads for cancer therapy development.
The synthesis of N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide has been optimized to ensure high yields and purity. Various synthetic routes have been reported, including palladium-catalyzed cross-coupling reactions and multistep sequences involving functional group transformations. These methods not only facilitate large-scale production but also allow for the introduction of structural modifications to explore structure-activity relationships (SARs).
In conclusion, N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide (CAS No. 2094177-29-2) represents a promising compound with diverse applications in medicinal chemistry and chemical biology. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, CLM-MeBut is poised to play a significant role in advancing our understanding of complex biological processes and developing novel treatments for various diseases.
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